

# Sulfo-SPDB-DM4 in Ovarian Cancer: A Comparative Review of Clinical Trials

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## Compound of Interest

Compound Name: *sulfo-SPDB-DM4*

Cat. No.: *B15609345*

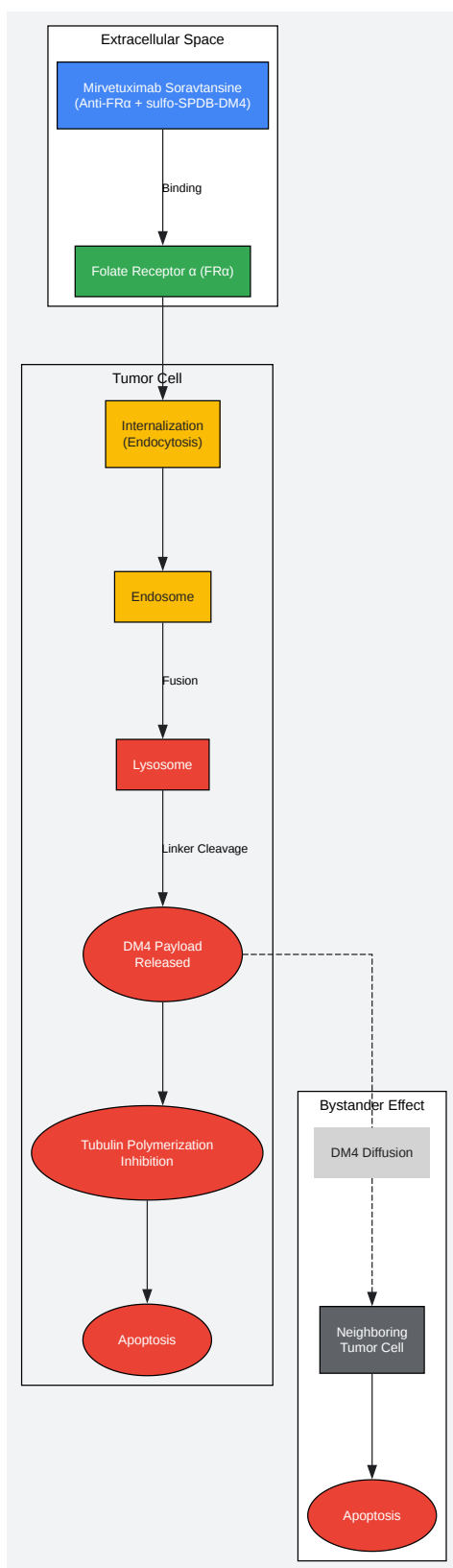
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The landscape of treatment for platinum-resistant ovarian cancer (PROC) is evolving, with antibody-drug conjugates (ADCs) demonstrating significant promise. This guide provides a detailed comparison of clinical trials involving the **sulfo-SPDB-DM4** linker-payload system, featured in mirvetuximab soravtansine, with other notable ADCs in similar clinical settings. We present a comprehensive analysis of efficacy and safety data, detailed experimental protocols, and visualizations of molecular mechanisms and clinical trial workflows to support ongoing research and development in this critical area.

## Mechanism of Action: Sulfo-SPDB-DM4

The ADC mirvetuximab soravtansine utilizes a sophisticated system to selectively deliver the potent cytotoxic agent DM4 to tumor cells. The sulfo-SPDB linker is a key component, designed to be stable in circulation but cleavable within the targeted cancer cell. Upon binding of the antibody portion of the ADC to the Folate Receptor Alpha (FR $\alpha$ ) on the tumor cell surface, the complex is internalized. Inside the cell, the disulfide bond in the SPDB linker is cleaved, releasing the DM4 payload. DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.<sup>[1]</sup> A critical feature of the DM4 payload is its ability to induce a "bystander effect," where the released cytotoxic agent can diffuse to and kill neighboring cancer cells that may not express the target antigen.



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Caption: Mechanism of action of mirvetuximab soravtansine.

## Comparative Efficacy in Platinum-Resistant Ovarian Cancer

The following table summarizes the key efficacy outcomes from pivotal clinical trials of mirvetuximab soravtansine and comparator ADCs in patients with platinum-resistant ovarian cancer. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations and designs.

ADC (Trial)	Target	Payload	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression-Free Survival (PFS)
Mirvetuximab Soravtansine (SORAYA)	FR $\alpha$	DM4	PROC, 1-3 prior lines, FR $\alpha$ -high, all prior bevacizumab	32.4%	6.9 months	4.3 months
Mirvetuximab Soravtansine (MIRASOL)	FR $\alpha$	DM4	PROC, 1-3 prior lines, FR $\alpha$ -high	42%	6.9 months	5.62 months
Trastuzumab Deruxtecan (DESTINY-PanTumor 02 Ovarian Cohort)	HER2	Deruxtecan (Topoisomerase I inhibitor)	Previously treated HER2- expressing ovarian cancer	45.0%	Not Reported	Not Reported
Trastuzumab Emtansine (Basket Trial)	HER2	DM1	HER2- amplified solid tumors (including ovarian cancer)	14% (1/7 ovarian cancer patients)	9.7 months (overall)	2.76 months (overall)

Sacituzumab Govitecan (Phase II - NCT06028 932)	Trop-2	SN-38	PROC, recurrent or persistent	Ongoing, data not yet mature	Ongoing	Ongoing
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## Comparative Safety and Tolerability

The safety profiles of these ADCs are distinct and are largely driven by the payload and linker chemistry. Ocular toxicity is a notable adverse event for mirvetuximab soravtansine, while myelosuppression is more common with topoisomerase I inhibitor-based ADCs.

ADC	Common (≥20%) All-Grade Adverse Events	Common (≥5%) Grade ≥3 Adverse Events
Mirvetuximab Soravtansine	Blurred vision, keratopathy, nausea, diarrhea, fatigue, dry eye	Keratopathy, blurred vision
Trastuzumab Deruxtecan	Nausea, fatigue, anemia, neutropenia, diarrhea, thrombocytopenia	Neutropenia, anemia, leukopenia, thrombocytopenia, fatigue, nausea
Trastuzumab Emtansine	Thrombocytopenia, fatigue, nausea, increased AST/ALT, hemorrhage	Thrombocytopenia, increased AST/ALT
Sacituzumab Govitecan	Neutropenia, diarrhea, nausea, alopecia, fatigue	Neutropenia, febrile neutropenia, diarrhea, anemia, leukopenia

## Detailed Experimental Protocols

### Mirvetuximab Soravtansine (MIRASOL Trial - NCT04209855)

- Study Design: A randomized, open-label, Phase 3 study comparing mirvetuximab soravtansine with investigator's choice of chemotherapy.
- Inclusion Criteria:
  - Platinum-resistant high-grade epithelial ovarian, primary peritoneal, or fallopian tube cancer.
  - High Folate Receptor-Alpha (FR $\alpha$ ) expression ( $\geq 75\%$  of tumor cells with  $\geq 2+$  staining intensity).
  - 1 to 3 prior systemic treatment regimens.
  - ECOG performance status of 0 or 1.
  - Measurable disease per RECIST v1.1.
- Treatment Regimen:
  - Mirvetuximab soravtansine: 6 mg/kg (adjusted ideal body weight) administered intravenously on Day 1 of a 21-day cycle.
- Assessments:
  - Tumor assessments via CT or MRI every 6 weeks for the first 36 weeks, then every 12 weeks.
  - Adverse events monitored throughout the study and for 30 days after the last dose.

## **Trastuzumab Deruxtecan (DESTINY-PanTumor02 - NCT04482309)**

- Study Design: An open-label, multi-cohort, Phase 2 study of trastuzumab deruxtecan in patients with HER2-expressing solid tumors.
- Inclusion Criteria (Ovarian Cancer Cohort):
  - Locally advanced or metastatic HER2-expressing ovarian cancer.

- Progressed after at least one systemic treatment or have no satisfactory alternative treatment options.
- HER2 expression defined as IHC 3+ or 2+.
- Measurable disease per RECIST v1.1.
- Treatment Regimen:
  - Trastuzumab deruxtecan: 5.4 mg/kg administered intravenously every 3 weeks.
- Assessments:
  - Tumor response assessed by investigator per RECIST v1.1.
  - Safety and tolerability monitored throughout the study.

## **Sacituzumab Govitecan (Phase II Trial - NCT06028932)**

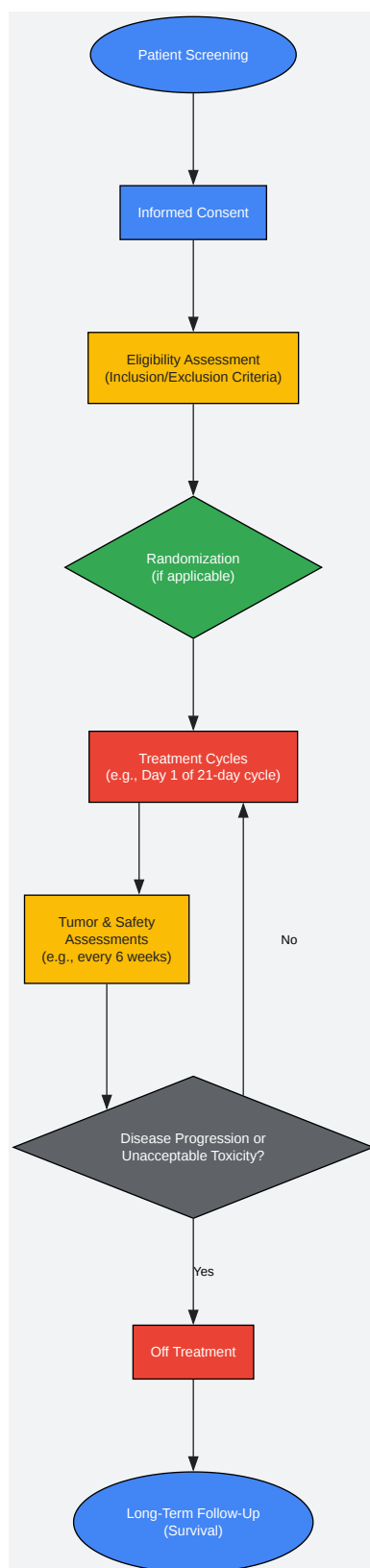
- Study Design: A single-arm, open-label, Phase 2 study.
- Inclusion Criteria:
  - Platinum-resistant recurrent or persistent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
  - Measurable disease per RECIST v1.1.
  - ECOG performance status of 0 or 1.
  - Adequate bone marrow, renal, and hepatic function.
- Treatment Regimen:
  - Sacituzumab govitecan: 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.
- Assessments:
  - Tumor assessments via CT or MRI.

- Primary endpoint: Objective Response Rate (ORR).
- Secondary endpoints include Duration of Response, Progression-Free Survival, and Overall Survival.

## Clinical Trial Workflow

The following diagram illustrates a typical workflow for a patient enrolled in an ADC clinical trial, from initial screening to long-term follow-up.





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Caption: A generalized workflow for an antibody-drug conjugate clinical trial.

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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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